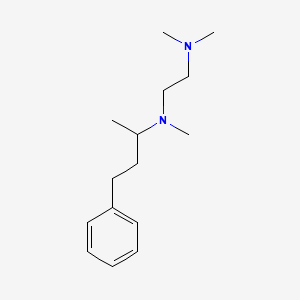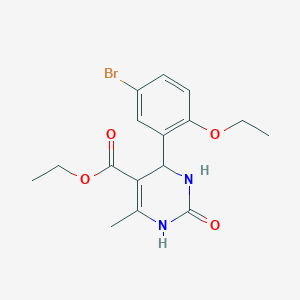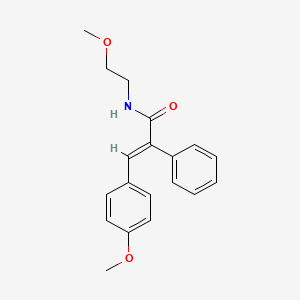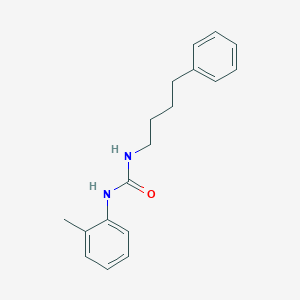
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamine, also known as Methamphetamine, is a powerful stimulant drug that affects the central nervous system. It is a highly addictive drug that has been classified as a Schedule II controlled substance in the United States. Despite its illicit use, Methamphetamine has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine binds to the transporter proteins that are responsible for removing these neurotransmitters from the synaptic cleft, leading to an increase in their levels.
Biochemical and Physiological Effects:
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Long-term use of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine can lead to damage to the brain, heart, and other organs.
Advantages and Limitations for Lab Experiments
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several advantages and limitations for lab experiments. It is a potent stimulant that can be used to study the effects of neurotransmitters on the brain. However, it is also highly addictive and can be dangerous to handle. It is important to use caution when working with N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine in a laboratory setting.
Future Directions
There are several future directions for the study of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine. One area of research is the development of new treatments for addiction. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine addiction is a significant problem, and there is a need for new and effective treatments. Another area of research is the study of the long-term effects of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine on the brain and other organs. This research can help to inform public health policies and interventions to prevent the harmful effects of N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine use.
Conclusion:
In conclusion, N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine is a powerful stimulant drug that has been the subject of scientific research due to its potential therapeutic properties. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has several advantages and limitations for lab experiments, and there are several future directions for research on this drug. It is important to use caution when working with N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine and to continue to study its effects on the body and brain.
Synthesis Methods
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine can be synthesized through several methods, including the reduction of ephedrine or pseudoephedrine. The reduction process involves the use of chemicals such as lithium or sodium hydroxide, iodine, and red phosphorus. However, these methods are illegal and can be dangerous due to the risk of explosion and toxic chemical exposure.
Scientific Research Applications
N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its effectiveness in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. N,N,N'-trimethyl-N'-(1-methyl-3-phenylpropyl)-1,2-ethanediamineine has also been investigated as a potential treatment for depression and post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
N,N,N'-trimethyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(17(4)13-12-16(2)3)10-11-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUCKJBXDTEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5127953.png)
![5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127964.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5127984.png)

![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)
![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)
![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)
